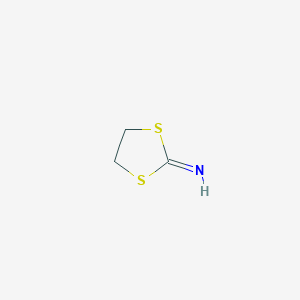

1,3-Dithiolan-2-imine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dithiolan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NS2/c4-3-5-1-2-6-3/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCJIZHQXNUAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963273 | |

| Record name | 1,3-Dithiolan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4472-81-5 | |

| Record name | 1,3-Dithiolan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Foundational Synthetic Pathways to 1,3-Dithiolan-2-imine Scaffolds

The synthesis of the basic this compound structure relies on fundamental organic reactions that assemble the heterocyclic core and the imine group.

The formation of the 1,3-dithiolane (B1216140) ring is a key step in the synthesis of these compounds. A common and effective method involves the reaction of a 1,2-dithiol with a suitable electrophile. For instance, 1,2-ethanedithiol (B43112) can react with various reagents to form the five-membered dithiolane ring. organic-chemistry.org These reactions are typically catalyzed by Brønsted or Lewis acids. organic-chemistry.org

Another approach to the dithiolane ring is through the reaction of epoxides with a source of sulfur. For example, cyclic trithiocarbonates, which are precursors to 1,3-dithiolane-2-thiones, can be prepared by treating epoxides with potassium ethyl xanthogenate. pacific.edu These thiones can then potentially be converted to the corresponding imines.

Furthermore, the synthesis of functionalized 1,2-dithiolanes has been achieved in a one-step process by reacting 1,3-bis-tert-butyl thioethers with bromine, which proceeds through a sulfonium-mediated ring-closure. nih.gov While this produces a 1,2-dithiolane, similar principles of intramolecular cyclization of sulfur-containing precursors are relevant to the broader field of dithiolane synthesis.

A summary of common precursors for 1,3-dithiolane ring formation is presented in the table below.

| Starting Material(s) | Reagent(s) | Product Type | Reference(s) |

| 1,2-Ethanedithiol and Carbonyl Compound | Acid Catalyst (Brønsted or Lewis) | 1,3-Dithiolane | organic-chemistry.org |

| Epoxide | Potassium Ethyl Xanthogenate | 1,3-Dithiolane-2-thione | pacific.edu |

| 1,3-bis-tert-butyl thioethers | Bromine | 1,2-Dithiolane | nih.gov |

| 3-(Phenylamino)propanehydrazide, Carbon Disulfide, 1,2-Dibromoethane | KOH, Ethanol | N'-(1,3-Dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide | mdpi.com |

Once the 1,3-dithiolane ring is formed, or during its formation, the exocyclic imine group must be constructed. One direct method involves the reaction of 1,2-dithiols with cyanogen (B1215507) chloride. researchgate.net Another approach is the acid-catalyzed cyclization of allyl or β-hydroxyalkyl esters of dithiocarbamic acids. researchgate.net

The reaction of dithiocarbamate (B8719985) salts with epoxides can also yield substituted 2-imino-1,3-dithiolanes. researchgate.net This reaction can be catalyzed by Lewis acids like BF₃·OEt₂. researchgate.net Furthermore, the diiodine-induced cyclization of S-allyl dithiocarbamates is a known method for producing 2-imino-1,3-dithiolanes. researchgate.net

A simple synthesis of N'-(1,3-dithiolan-2-ylidene)isonicotinehydrazide involves the reaction of isonicotinehydrazide with carbon disulfide in an alkaline solution, followed by treatment with dibromoethane. mdpi.comresearchgate.net This method highlights a one-pot approach where the dithiocarbamate intermediate is formed in situ and then cyclized.

One-pot syntheses that combine nucleophilic addition and cyclization are efficient strategies for constructing 1,3-dithiolan-2-imines. A notable example is the reaction of allyl chloride, primary amines, and carbon disulfide in water to form S-allyl dithiocarbamates, which then undergo iodocyclization to produce 4-(iodomethyl)-2-imino-1,3-dithiolanes. researchgate.net

Another powerful method is the [3+2]-cycloaddition of thiiranes with isothiocyanates. researchgate.netresearchgate.net This reaction, which can be mediated by various catalysts, provides a regioselective route to the 2-imino-dithiolane framework. researchgate.netresearchgate.net For instance, a metal-free approach using BF₃·OEt₂ has been developed for the regioselective [3+2]-cycloaddition of 2-aryl/alkylthiiranes with isothiocyanates. researchgate.net

The reaction of isonicotinehydrazide with carbon disulfide in an alkaline solution followed by the addition of dibromoethane also exemplifies a nucleophilic addition/cyclization sequence for the synthesis of N′-(1,3-dithiolan-2-ylidene)isonicotinehydrazide. researchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of substituted 1,3-dithiolan-2-imines allows for the fine-tuning of the molecule's properties for various applications. This requires control over the regioselectivity and stereoselectivity of the synthetic methods.

The regioselective synthesis of substituted 1,3-dithiolan-2-imines is crucial for creating specific isomers. The iodocyclization of S-allyl dithiocarbamates has been shown to produce 4-alkyl-2-imino-1,3-dithiolanes with complete regiospecificity. researchgate.net

The [3+2]-cycloaddition of 2-aryl/alkylthiiranes with isothiocyanates, mediated by catalysts such as palladium complexes or Lewis acids like boron trifluoride etherate, can also be highly regioselective. researchgate.net This allows for the controlled synthesis of 2-imino-dithiolane frameworks with specific substitution patterns. researchgate.netresearchgate.net

A one-step regioselective synthesis of N-1-substituted dihydrouracils, a related heterocyclic motif, has been achieved via a Pd-catalyzed cross-coupling reaction, highlighting the power of transition metal catalysis in achieving regioselectivity in heterocyclic synthesis. nih.gov Similar strategies could potentially be adapted for the synthesis of N-substituted 1,3-dithiolan-2-imines.

The following table outlines methods for achieving regioselective synthesis.

| Method | Substituent Position | Key Reagents/Catalysts | Reference(s) |

| Iodocyclization of S-allyl dithiocarbamates | 4-position | Iodine | researchgate.net |

| [3+2]-Cycloaddition of 2-aryl/alkylthiiranes with isothiocyanates | Varies based on thiirane (B1199164) substituent | Pd catalysts, BF₃·OEt₂ | researchgate.netresearchgate.net |

The synthesis of chiral 1,3-dithiolan-2-imines is of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis. Stereoselective approaches aim to control the three-dimensional arrangement of atoms in the molecule.

One strategy involves using chiral starting materials. For example, derivatives of D-mannitol have been used in the synthesis of chiral this compound derivatives. researchgate.netpleiades.onlinedntb.gov.ua In one instance, the reaction of a D-mannitol derivative with adamantan-1-ol in sulfuric acid led to the formation of a chiral bis(1,3-oxathiolan-2-imine) product, which is structurally related to dithiolan-2-imines. pleiades.online

The development of stereoselective methods for synthesizing chiral 1,3-oxathiolane (B1218472) scaffolds, which are analogous to 1,3-dithiolanes, has also been reported. Enantioselective cycloaddition reactions, such as those between vinyloxiranes and carbodiimides catalyzed by palladium(0) complexes with chiral phosphine (B1218219) ligands, can produce highly enantiomerically enriched 1,3-oxazolidin-2-imine derivatives. acs.org This type of catalytic asymmetric transformation could potentially be applied to the synthesis of chiral 1,3-dithiolan-2-imines.

Furthermore, the synthesis of chiral vicinal diamines, which are important building blocks, has been achieved through the stereoselective copper-catalyzed reductive coupling of imines and a chiral allenamide. nih.gov This demonstrates the potential of using chiral auxiliaries and catalysts to induce stereoselectivity in reactions that form C-N bonds, a key feature of imine synthesis.

N-Functionalization Strategies (e.g., N-Diethoxyphosphoryl Derivatives)

The nitrogen atom of the imine group in this compound offers a prime site for functionalization, allowing for the introduction of various substituents to modulate the compound's properties. One notable example is the synthesis of N-diethoxyphosphoryl derivatives. These organophosphorus compounds are of interest due to their potential applications in agricultural chemistry and as pesticides. solubilityofthings.com

The synthesis of N-diethoxyphosphoryl-1,3-dithiolan-2-imine involves the reaction of this compound with diethoxyphosphoryl chloride. This reaction typically proceeds via nucleophilic attack of the imine nitrogen on the phosphorus atom, leading to the formation of a P-N bond and elimination of hydrogen chloride. The presence of the dithiolane ring provides stability to the molecule. solubilityofthings.com The general structure of these compounds combines the dithiolane ring, the imine functionality, and a diethoxyphosphoryl group, creating a molecule with a unique blend of phosphorus, sulfur, and nitrogen functionalities. solubilityofthings.comsolubilityofthings.com

The solubility of these derivatives is influenced by their complex molecular structure. They are generally expected to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). solubilityofthings.com

Table 1: Examples of N-Functionalized this compound Derivatives

| Derivative Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Phosfolan | Diethyl 1,3-dithiolan-2-ylidenephosphoramidate | 947-02-4 | C₇H₁₄NO₃PS₂ | 255.29 |

| N-Diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine | Diethyl (4-methyl-1,3-dithiolan-2-ylidene)phosphoramidate | Not Available | C₈H₁₆NO₃PS₂ | 269.32 |

| N-Diethoxyphosphoryl-4,5-dimethyl-1,3-dithiolan-2-imine | Diethyl (4,5-dimethyl-1,3-dithiolan-2-ylidene)phosphoramidate | Not Available | C₉H₁₈NO₃PS₂ | 283.35 |

Data sourced from references solubilityofthings.comevitachem.comwikipedia.org

Incorporation of Silicon-Containing Groups (e.g., Trimethylsilylethynylthiolato)

The introduction of silicon-containing moieties into the this compound framework represents another important synthetic strategy. A notable example is the synthesis of 2-imino-1,3-dithiolanes bearing a trimethylsilylethynylthiolato group. researchgate.netfigshare.com This is achieved by converting 5-iodomethyl-2-imino-1,3-dithiolanes into silyl-protected terminal alkynyl sulfides. researchgate.netfigshare.com

The synthesis involves the reaction of the 5-iodomethyl derivative with lithium 2,2,2-tris(trimethylsilyl)ethanedithioate. This lithium salt is generated in situ from the reaction of tris(trimethylsilyl)methyllithium (TsiLi) with carbon disulfide (CS₂). researchgate.netfigshare.com This method provides a pathway to bifunctional molecules that combine the reactivity of the triple bond with the properties of the sulfur-containing heterocycle, making them valuable building blocks in organic synthesis. researchgate.net

Advanced Synthetic Protocols

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of this compound derivatives. These protocols often offer advantages such as higher yields, greater selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has become an indispensable tool in organic synthesis, and the construction of 1,3-dithiolan-2-imines is no exception. While specific examples directly pertaining to this compound are not extensively detailed in the provided search results, the broader field of transition metal-catalyzed synthesis of sulfur-containing heterocycles is well-established. researchgate.netnih.gov These methods can involve various transition metals like palladium, rhodium, and copper to facilitate C-S and C-N bond formation. researchgate.netnih.govresearchgate.net For instance, transition metal catalysts can be employed in cross-coupling reactions to introduce substituents onto the dithiolane ring or the imine nitrogen. nih.gov

Organometallic Reagent-Promoted Cyclizations (e.g., Ytterbium(0) Mediated)

Organometallic reagents, particularly those based on lanthanides like ytterbium, have emerged as powerful tools for promoting cyclization reactions. rsc.orgrsc.org Ytterbium(0)-mediated reductive cyclization has been successfully employed in the synthesis of various heterocyclic compounds, such as 2,4-diarylpyrroles from α-bromo oxime ethers. rsc.org This approach offers a one-pot synthesis with high regioselectivity under mild and neutral conditions. rsc.org

While a direct application of ytterbium(0) for the synthesis of this compound is not explicitly documented in the provided results, the principle of using such reagents to promote the formation of heterocyclic rings is highly relevant. Ytterbium triflate (Yb(OTf)₃), a Lewis acid, has been used to catalyze the Castagnoli–Cushman reaction for the synthesis of DNA-coupled isoquinolones, demonstrating its utility in complex, multi-component reactions involving imines. nih.gov This suggests the potential for developing ytterbium-mediated cyclizations for the synthesis of this compound derivatives.

Solvent-Free and Environmentally Conscious Methodologies

In recent years, there has been a significant push towards developing "green" and sustainable chemical processes. For the synthesis of 1,3-dithiolan-2-imines, solvent-free methodologies have been developed that are both efficient and environmentally friendly. researchgate.netfigshare.comresearchgate.net

One such method involves the one-pot reaction of allyl chloride, primary amines, carbon disulfide, and iodine under solvent-free conditions. researchgate.netfigshare.comresearchgate.net This approach avoids the use of volatile and often toxic organic solvents, reducing the environmental impact of the synthesis. The reaction proceeds efficiently to give 5-iodomethyl-2-imino-1,3-dithiolanes, which can be further functionalized. researchgate.netfigshare.com The use of reusable catalysts like silica (B1680970) gel-adsorbed perchloric acid has also been reported for the formation of 1,3-dithiolanes under solvent-free conditions, highlighting a broader trend towards greener synthetic routes in this area. organic-chemistry.orgtandfonline.com

Table 2: Comparison of Solvent-Free vs. Traditional Synthesis of 2-Imino-1,3-dithiolanes

| Feature | Solvent-Free Method | Traditional Method |

| Solvent | None | Organic solvents (e.g., THF, CH₂Cl₂) |

| Reaction Time | Often shorter | Can be longer |

| Work-up | Simpler, often filtration | May require extraction and purification |

| Environmental Impact | Lower | Higher due to solvent waste |

| Yields | Generally good to excellent | Variable |

Data compiled from information in references researchgate.netfigshare.comresearchgate.netorganic-chemistry.orgtandfonline.com

One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings. Several one-pot procedures for the synthesis of this compound derivatives have been reported. researchgate.netfigshare.comresearchgate.net

A notable example is the efficient, eco-friendly, and simple one-pot synthesis of 2-imino-1,3-dithiolanes from the reaction of allyl chloride, primary amines, carbon disulfide, and iodine under solvent-free conditions. researchgate.netfigshare.comresearchgate.net This multicomponent reaction allows for the rapid assembly of the this compound core in a single step. Another one-pot approach involves the synthesis of thiazol-2(3H)-imine derivatives, a related class of compounds, through a four-step process without the need for extraction or chromatography. ekb.eg These one-pot strategies are highly valuable for the efficient construction of complex molecules from simple starting materials.

Precursor and Conversion Chemistry

The synthesis of the this compound core can be achieved through several key chemical transformations, including cyclization reactions of acyclic precursors and derivatization of existing heterocyclic systems.

Synthesis from S-Allyl Dithiocarbamates via Iodocyclization

A prominent and efficient method for constructing the 2-imino-1,3-dithiolane ring system is the iodocyclization of S-allyl dithiocarbamates. researchgate.net This reaction proceeds with high regiospecificity, yielding 4-substituted-2-imino-1,3-dithiolanes under mild conditions. researchgate.netresearchgate.net The general strategy involves the reaction of an S-allyl dithiocarbamate with iodine, which acts as an electrophile, to trigger an intramolecular cyclization. researchgate.nettandfonline.com

The S-allyl dithiocarbamate precursors are themselves readily accessible. A common approach involves the reaction of allyl chloride with a primary amine and carbon disulfide. tandfonline.com Researchers have developed an efficient, one-pot, solvent-free protocol where allyl chloride, a primary amine, carbon disulfide, and iodine are reacted together to afford the desired 5-iodomethyl-2-imino-1,3-dithiolane derivatives in excellent yields. tandfonline.comtandfonline.comresearchgate.net This method is noted for being environmentally friendly and avoiding the use of hazardous organic solvents and prolonged reaction times associated with previous methods. tandfonline.com The reaction typically involves a 5-exo-trig cyclization, and the alternative 6-endo-trig cyclization is generally not observed. researchgate.net

The reaction conditions have been optimized to improve efficiency. For instance, the reaction of allyl chloride, propylamine, and one equivalent of carbon disulfide in dichloromethane (B109758) (CH2Cl2) at 0°C, followed by the addition of one equivalent of iodine (I2) at room temperature, yields the desired product. tandfonline.com Further optimization under solvent-free conditions using three equivalents of iodine has been shown to produce a range of 2-imino-1,3-dithiolane derivatives with various N-substituents in high yields. researchgate.net

| Entry | Amine Precursor | N-Substituent (R) | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Benzylamine | Benzyl | Solvent-free, rt, 25 min | 96 |

| 2 | Propylamine | n-Propyl | Solvent-free, rt, 25 min | 94 |

| 3 | Isopropylamine | iso-Propyl | Solvent-free, rt, 25 min | 95 |

| 4 | Cyclohexylamine | Cyclohexyl | Solvent-free, rt, 25 min | 98 |

| 5 | sec-Butylamine | sec-Butyl | Solvent-free, rt, 25 min | 94 |

Reactions of Thiiranes with Isothiocyanates

Another effective synthetic route to 2-imino-1,3-dithiolanes involves the [3+2]-cycloaddition of thiiranes (also known as episulfides) with isothiocyanates. researchgate.net This metal-free approach utilizes a hard Lewis acid, such as tetrafluoroboric acid diethyl ether complex (HBF₄·Et₂O) or BF₃OTf·OEt₂, to catalyze the reaction. researchgate.netrsc.org

The proposed mechanism suggests that the Lewis acid coordinates with the nitrogen atom of the isothiocyanate, activating it for nucleophilic attack by the sulfur atom of the thiirane. This leads to a regioselective ring-opening of the thiirane at the most electrophilic carbon, followed by cyclization to form the five-membered 2-imino-1,3-dithiolane ring. researchgate.net The reaction proceeds efficiently at room temperature in a solvent like dichloromethane (CH₂Cl₂). researchgate.net

The scope of this reaction is broad, accommodating both N-aryl and N-alkyl isothiocyanates, as well as 2-aryl and 2-alkyl substituted thiiranes. For instance, the reaction of various N-aryl isothiocyanates with 2-phenylthiirane (B14744496) produces the corresponding 2-imino-4-phenyl-1,3-dithiolanes in good to excellent yields. researchgate.net The regioselectivity of the thiirane ring-opening depends on the substituent; aryl-substituted thiiranes undergo ring-opening at the benzylic carbon, while alkyl-substituted thiiranes are opened at the less substituted carbon. researchgate.net Palladium-catalyzed cycloaddition reactions of 2-vinylthiiranes with heterocumulenes like isothiocyanates also provide a pathway to these structures. acs.orgacs.org

| Thiirane | Isothiocyanate (R-NCS) | Product | Yield (%) |

|---|---|---|---|

| 2-Phenylthiirane | Phenyl isothiocyanate | 2-(Phenylimino)-4-phenyl-1,3-dithiolane | 77 |

| 2-Phenylthiirane | 4-Bromophenyl isothiocyanate | 2-((4-Bromophenyl)imino)-4-phenyl-1,3-dithiolane | 83 |

| 2-Phenylthiirane | 4-Methoxyphenyl isothiocyanate | 2-((4-Methoxyphenyl)imino)-4-phenyl-1,3-dithiolane | 72 |

| 2-Phenylthiirane | Ethyl isothiocyanate | 2-(Ethylimino)-4-phenyl-1,3-dithiolane | 70 |

| 2-Butylthiirane | Phenyl isothiocyanate | 4-Butyl-2-(phenylimino)-1,3-dithiolane | 75 |

Derivatization from 1,3-Dithiolane-2-thiones and Other Cyclic Thiocarbonyl Analogues

The this compound framework can also be accessed through the chemical modification of related heterocyclic structures, primarily 1,3-dithiolane-2-thiones (cyclic trithiocarbonates). These compounds feature a thiocarbonyl (C=S) group at the 2-position, which can be converted to an imine (C=N) group.

One reported method involves the direct reaction of 1,3-dithiolane-2-thione with an amine. For example, the reaction with aniline (B41778) has been shown to produce tandfonline.comCurrent time information in Bangalore, IN.dithiolan-2-ylidene-phenylamine, which is an N-phenyl substituted this compound. researchgate.net This transformation represents a direct conversion of the thione functionality to the desired imine.

While direct conversion is possible, other transformations of the thione group highlight its reactivity. For instance, 1,3-dithiolane-2-thiones can be converted into 1,3-dithiolan-2-ones by reaction with epoxides in the presence of a catalyst like HBF₄·Et₂O. rsc.org Although this produces a ketone rather than an imine, it demonstrates the susceptibility of the C=S bond to transformation, suggesting that subsequent reaction of the resulting ketone with an amine could provide an alternative, two-step route to the imine. The synthesis of the 1,3-dithiolane-2-thione precursors is well-established, often involving the reaction of epoxides with reagents like potassium ethyl xanthogenate or carbon disulfide. researchgate.netarkat-usa.org

| Starting Material | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 1,3-Dithiolane-2-thione | Aniline | tandfonline.comCurrent time information in Bangalore, IN.Dithiolan-2-ylidene-phenylamine | Thione to Imine Conversion | researchgate.net |

| 1,3-Dithiolane-2-thione | Epoxide / HBF₄·Et₂O | 1,3-Dithiolan-2-one | Thione to Ketone Conversion | rsc.org |

Reactivity and Reaction Mechanisms

Intrinsic Reactivity of the Imine Functional Group

The imine functional group of 1,3-Dithiolan-2-imine is a key center of reactivity, characterized by an electrophilic carbon atom and a nucleophilic nitrogen atom. mdpi.com This duality allows for a range of chemical transformations.

The carbon-nitrogen double bond in the imine group is susceptible to attack by nucleophiles. While imines are generally less electrophilic than their corresponding aldehydes or ketones, the reaction can be facilitated. masterorganicchemistry.com The electrophilicity of the imine carbon can be enhanced through protonation of the nitrogen atom, forming a highly reactive iminium cation. nih.gov Nucleophilic addition to the imine can lead to the formation of various substituted 1,3-dithiolane (B1216140) derivatives. For instance, reactions with aromatic nucleophiles have been studied, and second-order rate constants for the reaction of cyclic imines with species like N-acetyl-L-tyrosine methylamide have been determined. researchgate.net

The table below illustrates the reactivity of a cyclic imine with various nucleophiles, showcasing the second-order rate constants.

| Nucleophile | Second-Order Rate Constant (M⁻¹s⁻¹) |

| N-Ac-Tyr-NMe | 2.4 x 10⁻⁴ |

| Indole-3-butyric acid | Not specified |

| 1H-pyrrole-1-propionic acid | 5.9 x 10⁻² |

| Data derived from studies on cyclic imines. researchgate.net |

The nitrogen atom of the imine group possesses nucleophilic character and can react with electrophiles. nih.gov A notable transformation is the reaction with electrophilic agents that can activate the molecule for subsequent reactions. For example, methylation of the nitrogen in a related compound, 2-dimethylamino-1,3-dithiolane, with methyl iodide leads to a quaternary ammonium (B1175870) salt. oup.com This salt, (1,3-dithiolan-2-yl)trimethylammonium iodide, then acts as an electrophilic 1,3-dithiolanylating reagent, reacting with various aromatic amines. oup.com

Furthermore, N-acylation of the imine can increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack and facilitating transformations such as Mannich-type reactions. nih.gov

This compound can undergo imine-enamine tautomerism, a fundamental process in organic chemistry. bas.bg This equilibrium involves the migration of a proton from the nitrogen atom to the adjacent carbon atom, resulting in the formation of an enamine tautomer. The relative stability of the imine and enamine forms is influenced by factors such as the solvent and the electronic nature of substituents. bas.bgresearchgate.net

Computational studies on bicyclic systems have shown that the relative stability of the enamine tautomer increases with the size of the ring. bas.bg The presence of the enamine tautomer can significantly impact the reactivity of the molecule, as enamines are known to react as nucleophiles at the α-carbon. researchgate.net This tautomerization can influence the regioselectivity of reactions with electrophiles. researchgate.net The equilibrium between the imine and enamine forms can be a crucial factor in determining the outcome of reactions such as cross-aldol condensations and Michael additions. researchgate.net

Chemical Transformations of the 1,3-Dithiolane Ring System

The 1,3-dithiolane ring is a robust heterocyclic system, yet it can undergo specific chemical transformations, including ring-opening, ring-expansion, and reductive cleavage.

The 1,3-dithiolane ring can be opened under various conditions. For instance, the reaction of 1,3-dithiol-2-one (B14740766) systems has been shown to be reversible, a finding with potential implications in dithiolene chemistry. rsc.orgnih.gov

Ring-expansion reactions of 1,3-dithiolanes provide a valuable route to larger sulfur-containing heterocycles. thieme-connect.com Treatment of 1,3-dithiolanes with reagents like tellurium tetrachloride can lead to smooth ring expansion to form dihydro-1,4-dithiin derivatives. oup.comoup.com This transformation is believed to proceed via a 1,2-migration of a sulfur atom. oup.com Other reagents, such as tert-butyl hypochlorite, have also been employed for the ring expansion of 1,3-dithiolanes to dihydro-1,4-dithiins in high yields and with short reaction times. thieme-connect.com Base-mediated rearrangement of propargylamines bearing a 1,3-dithiolane ring can also lead to ring-expanded, medium-sized S,S-heterocycles. nih.govacs.org

The table below summarizes the yields of dihydro-1,4-dithiin products from the ring expansion of various 1,3-dithiolanes using tert-butyl hypochlorite.

| Starting 1,3-Dithiolane | Reaction Time (min) | Yield (%) |

| 2-Phenyl-1,3-dithiolane | 10 | 92 |

| 2-(4-Methoxyphenyl)-1,3-dithiolane | 10 | 95 |

| 2-(4-Nitrophenyl)-1,3-dithiolane | 10 | 94 |

| 2-Styryl-1,3-dithiolane | 10 | 87 |

| Data from a study on ring expansion reactions. thieme-connect.com |

Reductive desulfurization of the 1,3-dithiolane ring is a significant transformation that converts the dithioacetal back to a methylene (B1212753) group. masterorganicchemistry.com Raney nickel is a classic reagent for this purpose, effectively cleaving the carbon-sulfur bonds. masterorganicchemistry.comresearchgate.net This method, often referred to as the Mozingo reduction, is widely used in organic synthesis. masterorganicchemistry.com

More recent methods for the reductive desulfurization of 1,3-dithiolanes have been developed to offer milder reaction conditions and improved yields. tandfonline.comtandfonline.com One such method employs nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, which rapidly cleaves 1,3-dithiolanes at room temperature to afford the corresponding hydrocarbons in excellent yields. tandfonline.comtandfonline.comtcichemicals.com This procedure is advantageous due to its mild conditions, simple workup, and the use of inexpensive reagents. tandfonline.comtandfonline.com Another selective reducing agent for 1,3-dithiolanes is tributyltin hydride. acs.org

The table below presents the results of the reductive desulfurization of various 1,3-dithiolanes using nickel boride.

| Substrate | Product | Molar Ratio (Substrate:NiCl₂:NaBH₄) | Time (min) | Yield (%) |

| 2,2-Diphenyl-1,3-dithiolane | Diphenylmethane | 1:3:9 | 10 | 92 |

| 2-Phenyl-1,3-dithiolane | Toluene | 1:5:15 | 15 | 90 |

| 2-(4-Chlorophenyl)-1,3-dithiolane | 4-Chlorotoluene | 1:5:15 | 15 | 89 |

| 2-Styryl-1,3-dithiolane | n-Propylbenzene | 1:10:30 | 30 | 88 |

| Data from a study on nickel boride-mediated desulfurization. tandfonline.comtandfonline.com |

Sulfur-Mediated Reactions within the Heterocycle

The sulfur atoms in the this compound ring are central to its reactivity, often participating directly in reactions that transform the heterocyclic core. One notable transformation is the conversion of related 1,3-dithiolan-2-ones and 1,3-oxathiolan-2-thiones into 1,3-dithiolan-2-thiones. The proposed mechanism for these conversions involves a nucleophilic attack on the C2 carbon (the carbonyl or thiocarbonyl group), leading to ring opening. rsc.org In the case of converting cis-perhydro-1,3-benzodithiol-2-one, the reaction is believed to proceed through a cyclohexane-cis-1,2-dithiol intermediate, which then reforms the ring to yield the thione product. rsc.org

Furthermore, the sulfur atoms can facilitate ring expansion rearrangements. A key example is the Parham ring expansion, where a 1,3-dithiolane can rearrange into a more stable six-membered 1,4-dithiane (B1222100). This process involves a 1,2-sulfur migration through a cyclic sulfonium (B1226848) intermediate, which subsequently ring-opens and eliminates a leaving group to yield the expanded, unsaturated 1,4-dithiane ring. nih.gov

Stability and Fragmentation Pathways

A defining characteristic of the 1,3-dithiolane ring is its propensity to undergo fragmentation, particularly when subjected to basic conditions. Unlike the more stable six-membered 1,3-dithianes, which can be readily deprotonated at the C2 position to form synthetically useful acyl anion equivalents, 1,3-dithiolanes readily undergo ring fragmentation upon such deprotonation. acs.org

This instability significantly limits their application in reactions that require metalation. nih.govbeilstein-journals.org The primary fragmentation pathway is initiated by deprotonation at the C2 carbon, which triggers a retro-[3+2] cycloaddition (or cycloreversion). beilstein-journals.orgutk.edu This process results in the cleavage of the ring, yielding a stable dithiocarboxylate anion and ethylene (B1197577) gas. acs.orgutk.edu The reaction conditions, including the choice of base and solvent, must be carefully controlled to favor this fragmentation. acs.org In some gas-phase reactions, deprotonation can also occur at the C4 position, leading to the formation of thioaldehydes and vinyl thiolates. acs.orgutk.edu

| Condition | Reactant Type | Key Intermediate | Products | Source |

| Base-induced (e.g., LiHMDS, NaH) | 2-Aryl-1,3-dithiolane | C2 Anion | Dithiocarboxylate anion, Ethylene | acs.org |

| Anionic bases (gas phase) | 1,3-Dithiolane | Unstable deprotonated anion | Dithiocarboxylate anion (inferred), Ethylene | utk.edu |

| Metalation (e.g., n-BuLi) | 1,3-Dithiolane | C2 Anion | Fragmented products | nih.govbeilstein-journals.org |

Intermolecular and Intramolecular Reaction Pathways

This compound and its derivatives engage in a variety of reaction pathways that allow for significant molecular modifications, including building more complex structures or rearranging the heterocyclic scaffold.

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

Derivatives of the 1,3-dithiolane ring are effective participants in cycloaddition reactions. Notably, (1R,3R)-2-Methylene-1,3-dithiolane 1,3-dioxide, a chiral ketene (B1206846) equivalent, demonstrates exceptional reactivity and selectivity in [4+2] Diels-Alder cycloadditions. rsc.org Its C2-symmetric structure is crucial as it reduces the number of competing transition states, leading to high stereoselectivity. scispace.com This derivative reacts efficiently with a broad spectrum of dienes, including those that are typically unreactive, such as cyclohexa-1,3-diene. rsc.org

While [4+2] cycloadditions are prominent, the dithiolane framework is also associated with other cycloaddition modes, such as [3+2] and [2+2] reactions, often in the context of its synthesis from thiocarbonyl ylides. scispace.comfrontiersin.orgbeilstein-journals.org The 1,3-dipolar cycloaddition of nitrones to olefinic dipolarophiles containing the dithiolane moiety is another effective method for constructing complex isoxazolidine (B1194047) ring systems. scispace.com

| Diene | Selectivity (Diastereomeric Ratio) | Product Type | Source |

| Cyclopentadiene | >97:3 | Diels-Alder Adduct | rsc.org |

| Furan | >97:3 | Diels-Alder Adduct | rsc.org |

| Cyclohexa-1,3-diene | 90:10 | Diels-Alder Adduct | rsc.org |

| 2H-Pyran-2-one | 94:6 | Diels-Alder Adduct | rsc.org |

Rearrangement Processes and Isomerizations

The 1,3-dithiolane ring system is susceptible to rearrangement reactions that can alter the ring size or structure. A significant example is the base-mediated rearrangement of propargylamines substituted with a 1,3-dithiolane ring. This process results in a ring expansion, transforming the five-membered dithiolane into larger, nine-membered sulfur-containing heterocycles (dithionine derivatives) under mild conditions. acs.org

Another important rearrangement is the Parham-type ring expansion, which converts a 1,3-dithiolane into a 1,4-dithiane. nih.gov This reaction proceeds through a cyclic sulfonium intermediate formed by a 1,2-sulfur migration. nih.gov Additionally, in the synthesis of substituted 1,3-dithiolanes, the formation of regioisomers can occur, which may subsequently be isomerized to the more stable form upon heating. uzh.ch

C-S Bond Activation and Functionalization

Activation of the carbon-sulfur bond in the 1,3-dithiolane ring represents a pathway for further functionalization. Research has shown that C-S bond activation can occur in organometallic complexes, such as the iron complex [1-(1,3-dithiolan-2-yliden)-p-methoxyacetophenone)Fe2(CO)5], demonstrating that the sulfur-carbon linkage can be chemically addressed. unam.mx

The functionalization of C-S bonds is a key area in synthetic chemistry, aiming to create new bonds in a highly regioselective manner. snnu.edu.cntcichemicals.com In the context of 1,3-dithiolanes, base-induced fragmentation itself can be viewed as a result of C-S bond lability. Deprotonation at the C4 position, although less common than at C2, leads to ring opening and the formation of functionalized products like thioaldehydes and vinyl thiolates, representing another route stemming from C-S bond cleavage. acs.org

Mechanistic Elucidation of Key Chemical Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes.

Fragmentation: The most studied mechanism is the base-induced fragmentation. This process is initiated by the abstraction of a proton from the C2 carbon. The resulting anion is unstable and undergoes a rapid retro [3+2] cycloaddition, leading to the concerted cleavage of the two C-S bonds and the C4-C5 bond, releasing ethylene and a dithiocarboxylate anion. acs.orgutk.edu

Rearrangement: The Parham ring expansion mechanism involves the formation of a bicyclic sulfonium ion intermediate. This is followed by a 1,2-sulfur shift and subsequent ring-opening to relieve strain, ultimately yielding a six-membered 1,4-dithiane. nih.gov The base-mediated expansion of dithiolane-substituted propargylamines also proceeds through a defined intramolecular rearrangement cascade to form larger heterocyclic systems. acs.org

Cycloaddition: For the Diels-Alder reactions of 2-methylene-1,3-dithiolane (B1609977) 1,3-dioxide, the high stereoselectivity is attributed to its rigid C2-symmetric structure, which dictates the approach of the diene. scispace.com In contrast, the formation of the 1,3-dithiolane ring itself via [3+2] cycloaddition of thiocarbonyl ylides with thioketones is proposed to occur through a stepwise mechanism involving a stabilized 1,5-diradical intermediate, which explains the observed regioselectivity. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of 1,3-Dithiolan-2-imine and confirming its structural integrity.

High-resolution ¹H and ¹³C NMR spectroscopy provide foundational information about the chemical environment of each proton and carbon atom in the molecule. vulcanchem.com For this compound, the five-membered ring consists of two equivalent methylene (B1212753) (CH₂) groups and a unique imine carbon (C=N).

In ¹H NMR, the protons of the two methylene groups on the dithiolane ring are chemically equivalent and are expected to produce a single signal. The chemical shift of these protons is influenced by the adjacent sulfur atoms.

In ¹³C NMR, three distinct signals are anticipated: one for the methylene carbons (C4 and C5), and one for the imine carbon (C2). The imine carbon is characteristically deshielded and appears significantly downfield. For N-substituted 2-imino-1,3-dithiolanes, the C=N carbon signal is typically found around 165 ppm. researchgate.net Data for the closely related compound, 1,3-Dithiolane (B1216140), shows a methylene proton signal at 3.3 ppm and a methylene carbon signal at 39.1 ppm in CDCl₃. chemicalbook.com The presence of the imine group in this compound would be expected to shift these values.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

To unambiguously assign the signals and confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, it would primarily confirm the geminal coupling within each methylene group, although this is often not resolved for equivalent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the methylene proton signal to the methylene carbon signal.

These 2D NMR techniques are standard for the characterization of complex heterocyclic compounds, including various dithiolane derivatives. researchgate.netresearchgate.net

The five-membered 1,3-dithiolane ring is not planar and can undergo dynamic conformational changes, such as ring puckering or inversion. Advanced NMR techniques, particularly variable-temperature (VT) NMR, are powerful for studying these processes. umn.edu

Studies on related chiral spiro-iminodithiolane derivatives have used VT NMR to investigate complex dynamic behaviors, including the interconversion between different conformations and even degenerate switching of functional groups. acs.orgnih.gov By recording NMR spectra at different temperatures, it is possible to observe the broadening and coalescence of signals as the rate of a dynamic process becomes comparable to the NMR timescale. umn.edu This allows for the calculation of the energy barriers (ΔG‡) for these conformational changes. For example, in a complex spiro[(4-N,N-dimethyldithiocarbamato)-(2-N,N-dimethylimino)-1,3-dithiolane-5,9'-xanthene], the activation free energy for the switching process was determined to be 17.9 ± 0.3 kcal/mol. acs.org Such studies highlight the potential for this compound and its derivatives to exhibit interesting dynamic behavior that can be probed by advanced NMR methods.

Vibrational Spectroscopy

FT-IR spectroscopy is highly effective for identifying the key functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. rsc.org For this compound, the most characteristic absorption would be from the carbon-nitrogen double bond (C=N) of the imine group. The stretching vibration for imines typically appears in the region of 1690–1640 cm⁻¹. spcmc.ac.in Specifically for 2-imino-1,3-dithiolanes, this intense absorption is reported in the range of 1605–1590 cm⁻¹. researchgate.net Other expected absorptions include C-H stretching from the methylene groups and C-N and C-S stretching vibrations.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for analyzing the sulfur-containing backbone of this compound. libretexts.org While IR is strong for polar groups like C=N, Raman spectroscopy can provide clear signals for C-S and S-S stretching vibrations (though no S-S bond exists in this specific ring). researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an exceptionally accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with a chemical formula of C₃H₅NS₂, the theoretical monoisotopic mass is calculated to be 118.986342 g/mol . epa.gov HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺. mdpi.com The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the specific formula of the analyte. researchgate.netacs.org

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Mass (m/z) |

| [M]⁺ | C₃H₅NS₂ | 118.98634 |

| [M+H]⁺ | C₃H₆NS₂ | 119.99412 |

| [M+Na]⁺ | C₃H₅NNaS₂ | 141.97576 |

Note: The data in this table is theoretical and serves as a reference for expected HRMS results.

Tandem Mass Spectrometry (MS/MS) is employed to further confirm the molecular structure by inducing fragmentation of a selected precursor ion (typically the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For cyclic thiourea-type compounds like this compound, fragmentation can be complex, potentially involving proton migration before bond cleavage. gre.ac.ukresearchgate.net

The fragmentation pathways of this compound under Collision-Induced Dissociation (CID) are expected to involve the cleavage of the dithiolane ring and bonds adjacent to the nitrogen and sulfur atoms. acs.org Key fragmentation processes may include:

Ring Cleavage: Breakage of the C-S or C-C bonds within the five-membered ring.

Loss of Ethylene (B1197577) Sulfide: A retro-synthetic pathway leading to the expulsion of a C₂H₄S molecule.

Cleavage of the Imine Group: Loss of the =NH group or related fragments.

These fragmentation patterns provide a structural fingerprint, allowing for unambiguous confirmation of the this compound structure when compared against reference spectra or interpreted using established fragmentation rules for similar sulfur and nitrogen-containing heterocycles. researchgate.netarkat-usa.org

Table 2: Plausible MS/MS Fragmentation of this compound ([C₃H₆NS₂]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Theoretical) |

| 119.99 | [C₂H₄S]⁺• | CHNS | 60.01 |

| 119.99 | [CH₂NS₂]⁺ | C₂H₄ | 91.96 |

| 119.99 | [C₃H₅S₂]⁺ | NH | 105.98 |

| 119.99 | [C₂H₅N]⁺• | CS₂ | 43.04 |

Note: This table presents hypothetical fragmentation pathways based on the chemical structure and general fragmentation principles.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample.

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine its absolute configuration, bond lengths, bond angles, and crystal packing. While specific data for the parent compound is not publicly available, studies on closely related derivatives provide significant insight. For instance, the crystal structure of (3-Chlorophenyl)[(E)-2-(1,3-dithiolan-2-ylidene)hydrazinylidene]methyl 3-chlorobenzoate (B1228886) reveals that the 1,3-dithiolane ring adopts an envelope conformation, with one of the methylene carbon atoms positioned as the flap. iucr.org Similarly, other 1,3-dithiolane derivatives have been characterized using this technique, confirming their molecular structures. ijbpas.com A typical analysis would yield precise data on the crystal system, space group, and unit cell dimensions, providing unequivocal proof of the molecular structure. iucr.org

Table 3: Representative Crystallographic Data for a 1,3-Dithiolan-2-ylidene Derivative

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.960 (5) |

| b (Å) | 9.944 (6) |

| c (Å) | 11.128 (6) |

| α (°) | 104.174 (8) |

| β (°) | 111.041 (7) |

| γ (°) | 99.410 (2) |

| Volume (ų) | 861.9 (8) |

| Z | 2 |

Source: Data from the crystallographic study of (3-Chlorophenyl)[(E)-2-(1,3-dithiolan-2-ylidene)hydrazinylidene]methyl 3-chlorobenzoate. iucr.org

Surface and Elemental Analysis Techniques

Surface-sensitive techniques are crucial for verifying the elemental composition and chemical states of the constituent atoms at the material's surface.

X-ray Photoelectron Spectroscopy (XPS) is a surface analysis technique that provides quantitative elemental composition and information about the chemical environment and oxidation states of atoms. ucl.ac.uk An XPS analysis of this compound would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The resulting spectrum would show peaks corresponding to the elements present: carbon (C1s), nitrogen (N1s), and sulfur (S2p).

The precise binding energies of these peaks are sensitive to the local chemical environment. nih.gov For example, the C1s spectrum would be deconvoluted into multiple components representing the different types of carbon atoms: the C=N carbon, and the two C-S carbons in the ring. ucl.ac.uk The N1s peak would correspond to the imine nitrogen, and its binding energy would distinguish it from other nitrogen functionalities like amines or amides. The S2p spectrum would be characteristic of sulfur in a thioether-like environment within the dithiolane ring. This detailed analysis confirms the elemental makeup and the specific bonding arrangements within the molecule. nih.gov

Table 4: Expected Binding Energy Ranges for XPS Analysis of this compound

| Element (Core Level) | Chemical Environment | Expected Binding Energy (eV) Range |

| C1s | C-S, C-C | 284.5 - 285.5 |

| C1s | C=N | 286.0 - 287.0 |

| N1s | C=N-H | 399.0 - 401.0 |

| S2p | R-S-R | 163.0 - 165.0 |

Note: These are approximate binding energy ranges and can vary based on instrument calibration and sample charging.

Electron Energy Loss Spectroscopy (EELS) for Local Chemical Environment and Bonding

Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique that provides insights into the elemental composition, chemical bonding, and electronic properties of a material at the nanoscale. When combined with a transmission electron microscope (TEM), EELS can map the spatial distribution of different elements and their bonding states. Although direct EELS analysis on this compound is not extensively documented in published literature, we can predict the salient features of its EELS spectrum by examining data from analogous sulfur-nitrogen heterocyclic compounds, as well as the characteristic energy loss edges of its constituent elements: carbon, nitrogen, and sulfur.

Low-Loss EELS Region

The low-loss region of the EELS spectrum (typically 0-50 eV) provides information about the valence electron excitations, including plasmon oscillations and interband transitions. For organic molecules with unsaturated bonds, this region is particularly informative.

π to π Transitions:* The imine group (C=N) in this compound contains a π-bond. Therefore, a characteristic peak corresponding to the π to π* electronic transition is expected in the low-loss spectrum. In similar organic molecules, these transitions are typically observed in the range of 3-7 eV. researchgate.net The precise energy of this transition would be sensitive to the local chemical environment and any intermolecular interactions.

Plasmon Peaks: A broader, more intense peak, known as the bulk plasmon, is also anticipated. This feature arises from the collective oscillation of all valence electrons and its position is related to the valence electron density. For many organic compounds, this peak is found between 20 and 25 eV. researchgate.net

Core-Loss EELS Region

The core-loss region of the EELS spectrum reveals the energy required to excite core electrons to unoccupied states. The onset of these core-loss edges is element-specific, and the fine structure near the edge, known as the Energy Loss Near Edge Structure (ELNES), provides detailed information about the local bonding environment, coordination, and oxidation state of the atom.

Carbon K-edge: The Carbon K-edge, starting at approximately 284 eV, would exhibit distinct features. globalsino.comeels.info

A sharp pre-peak around 285 eV is characteristic of the 1s to π* transition associated with the sp2-hybridized carbon atom in the C=N double bond. researchgate.netresearchgate.net

A broader series of peaks starting around 290 eV would correspond to 1s to σ* transitions, representing the single bonds between carbon and sulfur (C-S) and carbon and nitrogen (C-N). globalsino.comresearchgate.net

Nitrogen K-edge: The Nitrogen K-edge begins at approximately 401 eV. eels.infoglobalsino.com

Similar to the Carbon K-edge, a distinct peak corresponding to the 1s to π* transition of the imine nitrogen is expected at the onset of the edge. researchgate.net The position and intensity of this peak are sensitive to the local electronic structure.

The subsequent σ* features will be related to the N-C single and double bonds within the molecule. The fine structure of the N K-edge can be complex and provides a fingerprint of the nitrogen's chemical state. eels.inforesearchgate.net

Sulfur L₂,₃-edge: The Sulfur L₂,₃-edge, which arises from the excitation of 2p electrons, starts at around 165 eV. nih.goveels.info

The ELNES of the sulfur L₂,₃-edge is highly sensitive to the oxidation state and coordination of the sulfur atoms. researchgate.netuu.nl In this compound, the sulfur atoms are in a thioether-like environment, bonded to two carbon atoms.

X-ray Absorption Near Edge Structure (XANES) studies of organic sulfur compounds, which provide analogous information to EELS, show that the spectral features in this region can distinguish between different types of sulfur bonds (e.g., C-S, S-S, S-O). uu.nl For the C-S bonds in the dithiolane ring, a series of peaks reflecting the transitions to unoccupied σ*(C-S) orbitals would be expected.

Predicted EELS Spectral Features for this compound

The following table summarizes the predicted key features in the EELS spectrum of this compound, based on data from analogous systems.

| Spectral Region | Edge/Transition | Predicted Energy Loss (eV) | Interpretation |

| Low-Loss | π to π | ~ 3-7 | Electronic transition within the C=N double bond. |

| Low-Loss | Bulk Plasmon | ~ 20-25 | Collective oscillation of valence electrons. |

| Core-Loss | Sulfur L₂,₃ | > 165 | Elemental fingerprint for sulfur; ELNES reveals C-S bonding environment. |

| Core-Loss | Carbon K | > 284 | Elemental fingerprint for carbon. |

| 1s to π | ~ 285 | Indicates sp² hybridized carbon in the C=N bond. | |

| 1s to σ | > 290 | Corresponds to C-S and C-N single bonds. | |

| Core-Loss | Nitrogen K | > 401 | Elemental fingerprint for nitrogen. |

| 1s to π | ~ 401-403 | Indicates sp² hybridized nitrogen in the C=N bond. | |

| 1s to σ* | > 405 | Corresponds to N-C bonding. |

Spatially resolved EELS, or spectrum imaging, could be employed to map the distribution of carbon, nitrogen, and sulfur within a sample containing this compound, confirming its elemental composition at a high spatial resolution. Furthermore, by analyzing the ELNES at each pixel, variations in the local chemical bonding could be mapped, providing a comprehensive understanding of the material's structure-property relationships. nih.govnims.go.jp

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,3-Dithiolan-2-imine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electron distribution.

Geometry optimization is a crucial computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. researchgate.net Both Density Functional Theory (DFT) and ab initio methods are employed for this purpose, offering a balance between accuracy and computational cost. arxiv.orgstorion.ruarxiv.org

DFT has become a popular quantum mechanical approach for its ability to efficiently investigate the electronic structure of many-body systems. arxiv.orgmdpi.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state electron density uniquely determines all properties of the system. arxiv.org Practical DFT calculations often use the Kohn-Sham formalism, which simplifies the complex interacting electron system into a fictitious system of non-interacting electrons in an effective potential. arxiv.org For sulfur-containing heterocycles like 1,3-dithiolane (B1216140) derivatives, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been effectively used to model reaction mechanisms, such as nucleophilic addition and subsequent ring closure. researchgate.net This level of theory is adept at describing the formation of the 1,3-dithiolane ring. researchgate.net

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. nih.gov While computationally more demanding than DFT, they can provide highly accurate results, especially for electron correlation effects. nih.gov For instance, MP2 is a viable ab initio method to probe the effects of long-range dispersion forces on molecular geometries. nih.gov The choice between DFT and ab initio methods often depends on the desired accuracy and the size of the system being studied. arxiv.orgnih.gov

The optimized geometry of this compound would be characterized by specific bond lengths, bond angles, and dihedral angles that define its 3D structure.

Table 1: Predicted Geometric Parameters for 1,3-Dithiolane Ring Note: This table presents typical or expected values based on DFT calculations of related dithiolane structures. Actual values for this compound would require specific calculation.

| Parameter | Atom Pair/Triplet | Predicted Value |

|---|---|---|

| Bond Length | C-S | ~1.82 Å |

| Bond Length | C-C | ~1.54 Å |

| Bond Length | C=N | ~1.28 Å |

| Bond Angle | S-C-S | ~114° |

| Bond Angle | C-S-C | ~95° |

| Dihedral Angle | S-C-C-S | Varies with conformation |

The electronic structure of this compound is defined by the arrangement of its electrons in molecular orbitals. The presence of nitrogen and sulfur atoms significantly influences its charge distribution and bonding. The sulfur atoms, with their available d-orbitals, can participate in bonding in ways that oxygen, their lighter counterpart, cannot. stackexchange.com This can contribute to the stabilization of adjacent carbanionic centers, a feature relevant to the reactivity of the dithiolane ring. stackexchange.com

The imine group (C=N) introduces a region of high electron density due to the electronegativity of the nitrogen atom and the pi-bond. This results in a significant dipole moment for the molecule. In derivatives such as N'-(1,3-dithiolan-2-ylidene)-4-nitrobenzohydrazide, the imine nitrogen can act as a hydrogen bond acceptor, influencing crystal packing and molecular conformation. cam.ac.uk The bonding within the dithiolane ring itself is characterized by C-S and C-C single bonds, which allow for a degree of conformational flexibility.

The 1,3-dithiolane ring is not planar and can adopt several conformations. For related six-membered rings containing two sulfur atoms (1,2-dithianes), computational studies have shown that chair and twist conformations are possible, with the chair form often being more stable. researchgate.net The five-membered dithiolane ring is typically found in an envelope or twisted-chair (half-chair) conformation. mdpi.com

The energy differences between these conformers and the energy barriers for their interconversion (torsional barriers) are key aspects of conformational energetics. These barriers can be determined experimentally using techniques like variable temperature NMR spectroscopy and computationally using DFT. uva.es For some derivatives, the transformation from an epoxide to a 1,3-dithiolane-2-thione can act as a "conformational lock," forcing substituents into specific, and sometimes sterically strained, axial positions. pacific.eduresearchgate.net This highlights the significant energetic consequences of the ring's structure.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org

The HOMO and LUMO are the frontier orbitals that play the largest role in chemical reactions. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile). libretexts.orgpku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.comresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it is easier to induce electronic transitions. researchgate.net

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the nitrogen and sulfur atoms, making these sites nucleophilic. The LUMO is likely to be a π* orbital associated with the C=N double bond. In related metal-dithiolene complexes, the substitution of sulfur with oxygen leads to a larger HOMO-LUMO gap, indicating a change in the nature of the frontier orbitals and a decrease in reactivity. researchgate.net Visualizing these orbitals through computational software allows for a clear depiction of where electrons are most available for donation and where they are most readily accepted. researchgate.net

Table 2: Representative Frontier Orbital Energies for Sulfur-Containing Heterocycles Note: These values are illustrative, based on calculations of related compounds, and serve to demonstrate the typical energy ranges. Specific values for this compound would require direct calculation.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Dithiolane Derivative | -5.0 to -6.5 | -0.5 to -2.0 | ~4.0 to 5.5 |

| Thiophene (B33073) Derivative | -5.2 to -6.0 | -1.0 to -2.5 | ~3.5 to 4.5 |

| Metal-dmit Complex | -4.5 to -5.5 | -2.5 to -3.5 | ~1.0 to 2.5 |

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for predicting the reactive behavior of a molecule. It is a 3D map of the electrostatic potential plotted onto the electron density surface. The MEPS map uses color to indicate different regions of electrostatic potential:

Red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. These are typically associated with lone pairs on electronegative atoms.

Blue regions indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. These are often found around acidic hydrogen atoms.

Green regions represent neutral or weakly interacting areas.

For this compound, the MEPS would likely show a region of strong negative potential (red) around the imine nitrogen atom due to its lone pair of electrons. The sulfur atoms would also exhibit negative potential. Conversely, the hydrogen atoms attached to the carbon backbone would be regions of positive potential (blue), making them potential sites for interaction with nucleophiles. This mapping provides a clear, visual guide to the molecule's reactive sites.

Nucleophilic and Electrophilic Attack Site Predictions

The reactivity of this compound is dictated by the distribution of electron density within the molecule. Imines, in general, exhibit dual reactivity; the electron-rich nitrogen atom can act as a nucleophile, while the carbon atom of the C=N bond is electrophilic. nih.govmasterorganicchemistry.com This electrophilicity can be enhanced by protonating the nitrogen atom. nih.gov

In the context of related dithiolane structures, computational studies, often employing Density Functional Theory (DFT), have been instrumental in predicting sites susceptible to nucleophilic attack. For instance, in the 1,2-dithiolan-3-one 1-oxide heterocycle found in leinamycin, the carbonyl carbon and the sulfinyl sulfur are identified as electrophilic centers. acs.org The chemical reactivity of the 1,3-dithiolium cation, a related structure, towards various nucleophiles has also been a subject of investigation, highlighting the susceptibility of the ring carbons to attack. acs.org

For this compound, the imine carbon is a primary site for nucleophilic attack, a characteristic feature of the imine functional group. masterorganicchemistry.com Conversely, the exocyclic nitrogen atom, with its lone pair of electrons, is the principal site for electrophilic attack. The sulfur atoms, with their non-bonding electrons, can also exhibit nucleophilic character. The precise prediction of these sites and their relative reactivity can be determined through calculations of molecular electrostatic potential (MEP) maps and Fukui functions, which are standard tools in computational chemistry for visualizing electron density and predicting reactivity.

Theoretical Spectroscopic Property Prediction

Computational methods are frequently used to simulate spectroscopic data, which serves as a valuable tool for validating experimental results and aiding in structural elucidation. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra for molecules containing the 1,3-dithiolane or imine moiety are often calculated using DFT methods. nih.gov These calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends. For instance, the characteristic C=N stretching frequency in imines can be computationally determined and compared with experimental data. nih.gov In studies of related compounds, such as 1,3-dithiolane-2-thione, IR spectra have been computationally and experimentally characterized. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Similarly, ¹H and ¹³C NMR chemical shifts can be predicted using computational models. rsc.org These theoretical values, when compared with experimental spectra, help in the assignment of signals to specific nuclei within the this compound molecule. rsc.org For example, calculations can distinguish between the chemical shifts of the methylene (B1212753) protons in the dithiolane ring and the protons of any substituent groups.

The table below presents a hypothetical comparison of experimental and computationally predicted spectroscopic data for this compound, based on typical values for similar structures.

| Spectroscopic Data | Experimental Value (Typical Range) | Computationally Predicted Value (Example) |

| IR (cm⁻¹) | ||

| C=N Stretch | 1620 - 1690 | ~1650 cm⁻¹ |

| N-H Stretch | 3300 - 3500 | ~3400 cm⁻¹ |

| C-S Stretch | 600 - 800 | ~700 cm⁻¹ |

| ¹H NMR (ppm) | ||

| CH₂ (dithiolane ring) | 3.0 - 4.0 | ~3.5 ppm |

| NH (imine) | 5.0 - 8.0 | ~6.5 ppm |

| ¹³C NMR (ppm) | ||

| C=N (imine carbon) | 160 - 180 | ~170 ppm |

| CH₂ (dithiolane ring) | 30 - 50 | ~40 ppm |

Note: These are illustrative values and the actual experimental and computational results can vary depending on the specific conditions and computational methods used.

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra of molecules. faccts.demedium.com These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. gaussian.com

For this compound, the UV-Vis spectrum is expected to show absorptions arising from π→π* and n→π* electronic transitions associated with the imine chromophore and the sulfur atoms. nih.gov The sulfur atoms in the dithiolane ring can also contribute to charge-transfer transitions. researchgate.net Computational studies on related dithiolane and imine-containing compounds have successfully predicted their UV-Vis spectra, aiding in the interpretation of experimental observations. nih.govresearchgate.net The predicted spectrum is often "shifted" to correct for systematic errors in the computational method. faccts.de

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a powerful approach to investigate the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

A key aspect of understanding a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. libretexts.org Computational methods can be used to locate the geometry of the TS and calculate its energy. molcas.org A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. stackexchange.com

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. q-chem.commedium.com An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions. molcas.orgmedium.com This allows for the confirmation that the identified transition state indeed connects the desired reactants and products. molcas.orgstackexchange.com If both directions of the IRC lead to the same minimum, it may indicate a more complex potential energy surface or an issue with the located transition state. stackexchange.com

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. researchgate.netnagwa.com The activation energy (Ea) is the energy difference between the reactants and the transition state and is a critical factor in determining the rate of a reaction. nagwa.comsavemyexams.com Reactions with lower activation energies proceed more rapidly. savemyexams.com

The table below illustrates a hypothetical reaction energy profile for a generic reaction of this compound.

| Reaction Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | +5.0 |

| Transition State 2 | +15.0 |

| Products | -10.0 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.denih.gov This analysis is particularly valuable for understanding the structure, stability, and reactivity of molecules like this compound by quantifying the stabilizing effects of electron delocalization.

Research Findings:

NBO analysis provides detailed insights into hyperconjugative interactions, which are key to understanding molecular stability. These interactions involve the donation of electron density from a filled (donor) Lewis-type NBO (such as a bonding orbital or a lone pair) to an empty (acceptor) non-Lewis NBO (typically an antibonding orbital). uni-muenchen.denih.gov The energetic significance of these interactions is estimated using second-order perturbation theory, which calculates a stabilization energy, E(2). nih.gov

In studies of related molecules, NBO analysis has been used to confirm the presence and strength of intermolecular hydrogen bonds. nih.gov For example, an N—H···O interaction is characterized by the delocalization of electron density from the oxygen lone pair (LP(O)) to the N-H antibonding orbital (σ*(N-H)). nih.gov This type of analysis is crucial for understanding how this compound might interact with solvent molecules or biological receptors. The stability of the crystal structure of related heterocyclic compounds has been attributed to various intermolecular interactions, including hydrogen bonds and C-H···π interactions, which can be quantified by NBO analysis. mdpi.com

The table below presents a hypothetical NBO analysis for this compound, illustrating the types of stabilizing donor-acceptor interactions that are typically observed in such systems. The stabilization energies E(2) are representative values based on analyses of similar structures.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| LP (S1) | σ* (C2-S3) | n → σ | ~5-10 | Stabilization of the dithiolane ring through electron delocalization. |

| LP (S1) | σ (C2-N) | n → σ | ~4-8 | Interaction between sulfur lone pair and the imine group, influencing electronic properties. |

| LP (N) | σ (C2-S1) | n → σ | ~3-7 | Delocalization of the imine nitrogen lone pair into the ring structure. |

| σ (C4-H) | σ (C5-S) | σ → σ | ~1-3 | Standard hyperconjugative stabilization within the saturated carbon backbone. |

| LP (Solvent O) | σ (N-H) | Intermolecular H-bond | Variable | Stabilization through interaction with a protic solvent (e.g., water, ethanol). |

Advanced Applications in Synthetic Organic Chemistry

1,3-Dithiolan-2-imine as a Versatile Synthetic Building Block

The reactivity of the this compound moiety allows for its strategic incorporation into synthetic routes, enabling the efficient assembly of diverse and complex molecular architectures.

Derivatives of this compound serve as key precursors for the synthesis of a wide array of complex heterocyclic structures. The inherent reactivity of the imine and the dithiolane ring facilitates various cyclization and annulation strategies. For instance, 2-imino-1,3-dithiolane derivatives have been utilized in the synthesis of thiophene (B33073) and pyrazole (B372694) derivatives that are fused to other heterocyclic systems like thiazolo[2,3-c]-1,2,4-triazole. eurjchem.com The synthesis often involves the reaction of a ketene (B1206846) S,S-dithioacetal derived from a 1,3-dithiolane (B1216140) precursor with appropriate reagents to construct the desired heterocyclic ring. eurjchem.com

Furthermore, iodocyclization of S-allyl dithiocarbamates provides a direct and regiospecific route to 4-alkyl-2-imino-1,3-dithiolanes. researchgate.net These compounds, in turn, can be transformed into other heterocyclic systems. researchgate.net The ability to pre-install functionality on the dithiolane ring or the imine nitrogen allows for the generation of a diverse library of heterocyclic compounds. The synthesis of this compound derivatives has been achieved from readily available starting materials like D-mannitol, highlighting the utility of this scaffold in building complex, chiral molecules. researchgate.net The development of efficient, one-pot syntheses for substituted 2-imino-1,3-dithiolanes further enhances their accessibility and application in heterocyclic synthesis. researchgate.net

Table 1: Examples of Heterocycles Synthesized from this compound Derivatives

| Starting Material | Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| Ketene S,S-dithioacetal derivative | Hydrazine hydrate | Pyrazole derivative | eurjchem.com |

| Ketene S,S-dithioacetal derivative | Malononitrile/sulfur | Thiophene derivative | eurjchem.com |

| S-Allyl dithiocarbamates | Iodine | 4-Alkyl-2-imino-1,3-dithiolane | researchgate.net |

| 5-Iodomethyl-2-imino-1,3-dithiolane | Lithium tris(trimethylsilyl)ethanedithioate | Thiol-substituted 2-imino-1,3-dithiolane | researchgate.net |

The this compound framework serves as a valuable synthon for the formation of both carbon-carbon (C-C) and carbon-heteroatom bonds. The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. The utility of 1,3-dithiolanes in this context stems from the ability to deprotonate the C2 position, creating a nucleophilic carbon center. beilstein-journals.orgnih.gov This nucleophile can then react with various electrophiles to form new C-C bonds.

While 1,3-dithianes are more commonly known for this "umpolung" (reactivity reversal) chemistry, 1,3-dithiolanes can also be employed, albeit with a tendency to undergo ring fragmentation upon deprotonation. nih.gov However, by carefully controlling reaction conditions and the nature of the substituents, C-C bond formation can be achieved. For instance, 2-silylated 1,3-dithiolanes have been used to generate carbanions that participate in nucleophilic additions. beilstein-journals.org

The formation of carbon-heteroatom bonds is also a key feature of this compound chemistry. The synthesis of the imine itself often involves the formation of C-N and C-S bonds. researchgate.net Furthermore, reactions of the imine nitrogen or derivatization of the dithiolane ring can be used to introduce other heteroatoms into the molecule. The development of new synthetic methods is continually expanding the scope of C-C and carbon-heteroatom bond-forming reactions utilizing dithiolane-based synthons. digitellinc.comtdl.orgchemrxiv.orgnih.gov